2-Fluoro-3-iodobenzyl alcohol
Overview
Description
2-Fluoro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H6FIO It is a benzyl alcohol derivative where the benzene ring is substituted with both a fluorine and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction where benzyl alcohol is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-iodosuccinimide (NIS) and Selectfluor as the iodinating and fluorinating agents, respectively.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol. The process includes halogenation steps followed by purification through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 2-Fluoro-3-iodobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as cyanide (CN-) or thiolates (RS-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 2-Fluoro-3-iodobenzaldehyde or 2-Fluoro-3-iodobenzoic acid.
Reduction: 2-Fluoro-3-iodobenzylamine.
Substitution: 2-Fluoro-3-cyanobenzyl alcohol or 2-Fluoro-3-thiobenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-iodobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodobenzyl alcohol involves its interaction with various molecular targets depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and providing insights into their function. The presence of both fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to different molecular targets.
Comparison with Similar Compounds
3-Fluoro-2-iodobenzyl alcohol: This compound has the same molecular formula but with different positions of the fluorine and iodine atoms on the benzene ring.
2-Fluoro-4-iodobenzyl alcohol: Another positional isomer with the iodine atom at the para position relative to the fluorine atom.
Uniqueness: 2-Fluoro-3-iodobenzyl alcohol is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers. The position of the substituents can significantly affect the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
(2-fluoro-3-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTRXJWENDDHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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